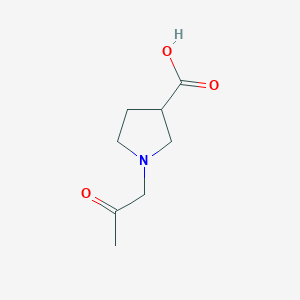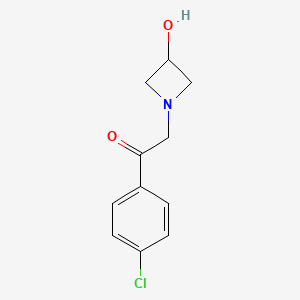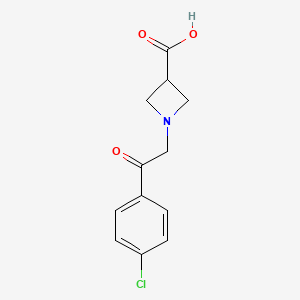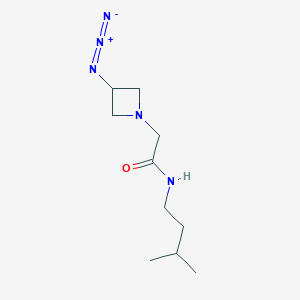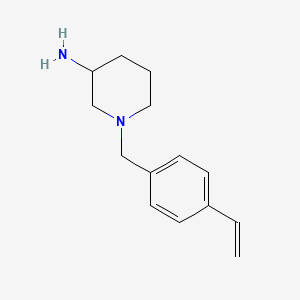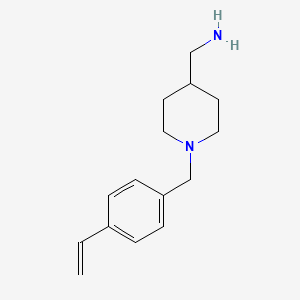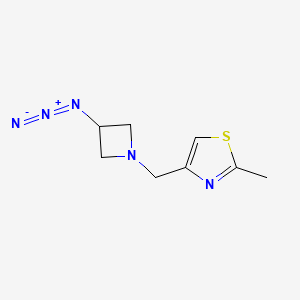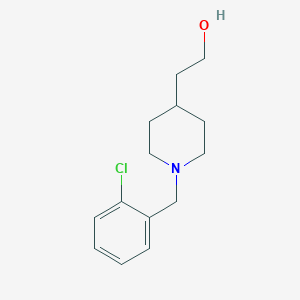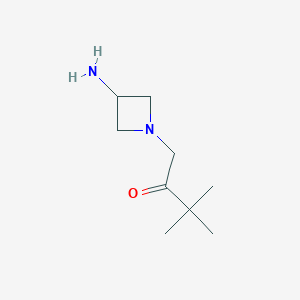
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one, also known as 1-aza-3,3-dimethylbutan-2-one and 3-azabutan-2-one, is an organic compound of the azetidine class. It is a colorless liquid with a pungent odor and low solubility in water. It is used as a starting material for the synthesis of various compounds, and has been studied for its potential applications in medicinal chemistry and biochemistry.
Scientific Research Applications
Microwave-Assisted Synthesis of Heterocyclic Compounds
- Microwave-assisted methods have been employed for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, such as azetidinones and thiazolidinones, from 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one. These compounds have shown pharmacological potential, including antibacterial and antifungal activities, which highlight their significance in the development of new therapeutic agents (Mistry & Desai, 2006).
Gold-Catalyzed Cycloadditions
- In the realm of organic synthesis, gold-catalyzed intermolecular [2+2] cycloadditions have been facilitated using compounds related to this compound. These reactions provide a straightforward approach to generating highly substituted cyclobutane derivatives, demonstrating the utility of such compounds in synthesizing complex molecular structures with complete regio- and stereocontrol (Faustino et al., 2012).
Metabolism Studies
- Metabolism studies involving human liver microsomes have explored the oxidative pathways of various new illicit drugs, revealing that compounds structurally related to this compound undergo specific metabolic transformations. These findings are crucial for understanding the metabolic fate of these substances in humans and can inform the development of analytical methods for their detection (Takayama et al., 2014).
Synthesis of Novel Heterocyclic Derivatives
- The synthesis of novel heterocyclic derivatives utilizing this compound as a starting material has been reported. These derivatives exhibit various biological activities, such as antimicrobial properties, highlighting their potential in drug discovery and development (Qin et al., 2009).
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8(12)6-11-4-7(10)5-11/h7H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILWPUXFGCIMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





